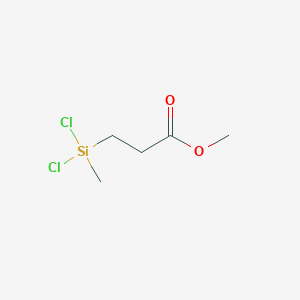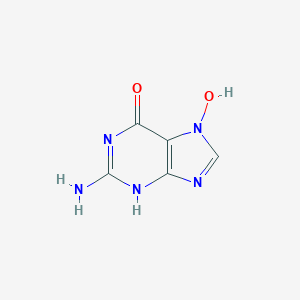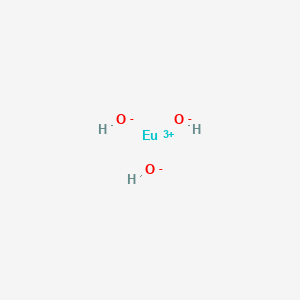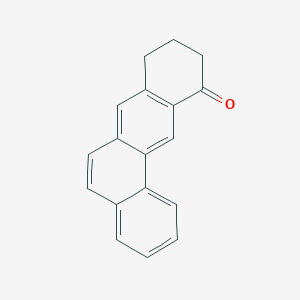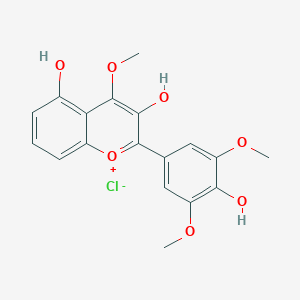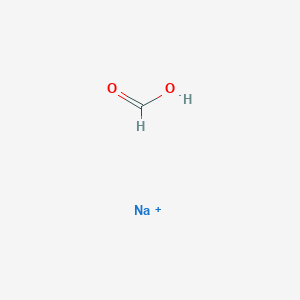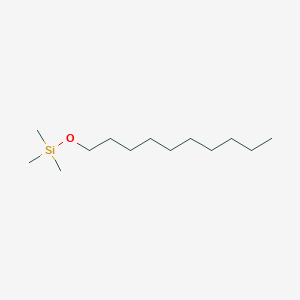
(Decyloxy)trimethylsilane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Decyloxy)trimethylsilane, also known as DOTMS, is an organosilicon compound that is widely used in chemical synthesis. It is a colorless liquid with a molecular weight of 228.46 g/mol and a boiling point of 202 °C. DOTMS is a versatile reagent that can be used in a variety of chemical reactions, including reduction, oxidation, and coupling reactions.
Mécanisme D'action
The mechanism of action of (Decyloxy)trimethylsilane in chemical reactions is based on the transfer of a silicon atom to the substrate. The reaction involves the formation of a silicon-carbon bond, which is a strong bond that can be easily cleaved under mild conditions. The transfer of the silicon atom can be achieved through a single electron transfer mechanism or a radical mechanism, depending on the reaction conditions.
Effets Biochimiques Et Physiologiques
(Decyloxy)trimethylsilane has not been extensively studied for its biochemical and physiological effects. However, it has been reported to be mildly toxic and can cause irritation to the skin and eyes upon contact. It is recommended to handle (Decyloxy)trimethylsilane with caution and to use appropriate protective equipment.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using (Decyloxy)trimethylsilane in lab experiments include its high reactivity, versatility, and ease of handling. It is a stable compound that can be stored for long periods of time without significant degradation. However, (Decyloxy)trimethylsilane has limitations in terms of its selectivity and compatibility with certain functional groups. It is important to carefully choose the reaction conditions and substrates to achieve the desired product.
Orientations Futures
There are several future directions for the use of (Decyloxy)trimethylsilane in chemical synthesis. One direction is the development of new synthetic methodologies that utilize (Decyloxy)trimethylsilane as a key reagent. Another direction is the application of (Decyloxy)trimethylsilane in the synthesis of complex natural products and pharmaceuticals. Additionally, there is a need for further studies on the biochemical and physiological effects of (Decyloxy)trimethylsilane to ensure its safe use in chemical synthesis.
Conclusion:
In conclusion, (Decyloxy)trimethylsilane is a versatile reagent that has been widely used in chemical synthesis. Its high reactivity and versatility make it a valuable tool in the synthesis of a variety of organic compounds. While its biochemical and physiological effects have not been extensively studied, it is important to handle (Decyloxy)trimethylsilane with caution and to use appropriate protective equipment. There are several future directions for the use of (Decyloxy)trimethylsilane in chemical synthesis, including the development of new synthetic methodologies and the application in the synthesis of complex natural products and pharmaceuticals.
Méthodes De Synthèse
The synthesis of (Decyloxy)trimethylsilane can be achieved through several methods. One of the most common methods is the reaction of decanol with trimethylsilyl chloride in the presence of a base such as sodium hydride. The reaction produces (Decyloxy)trimethylsilane as the main product along with trimethylsilanol as a byproduct. The reaction can be represented as follows:
C10H21OH + (CH3)3SiCl → (C10H21O)Si(CH3)3 + (CH3)3SiOH
Applications De Recherche Scientifique
(Decyloxy)trimethylsilane has been widely used in chemical synthesis due to its unique reactivity. It can be used as a reducing agent in the synthesis of alcohols, aldehydes, and ketones. It can also be used as an oxidizing agent in the synthesis of alcohols and aldehydes. Additionally, it can be used as a coupling agent in the synthesis of esters and amides. (Decyloxy)trimethylsilane has also been used in the synthesis of natural products such as alkaloids and terpenes.
Propriétés
Numéro CAS |
18402-10-3 |
|---|---|
Nom du produit |
(Decyloxy)trimethylsilane |
Formule moléculaire |
C13H30OSi |
Poids moléculaire |
230.46 g/mol |
Nom IUPAC |
decoxy(trimethyl)silane |
InChI |
InChI=1S/C13H30OSi/c1-5-6-7-8-9-10-11-12-13-14-15(2,3)4/h5-13H2,1-4H3 |
Clé InChI |
QUGMZNIFJDARJV-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCO[Si](C)(C)C |
SMILES canonique |
CCCCCCCCCCO[Si](C)(C)C |
Synonymes |
(DECYLOXY)TRIMETHYLSILANE |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



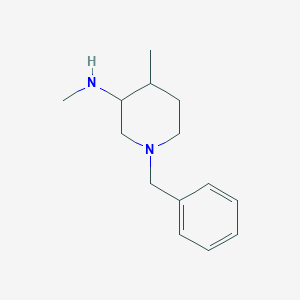
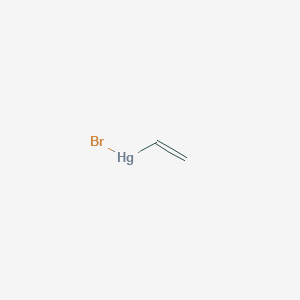
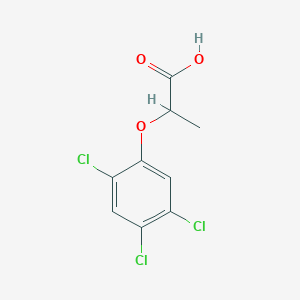
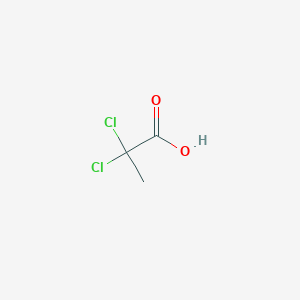
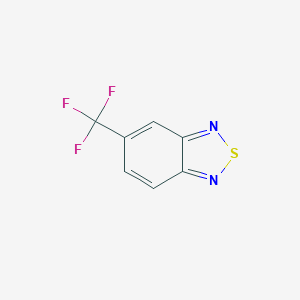
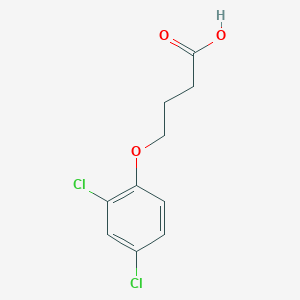
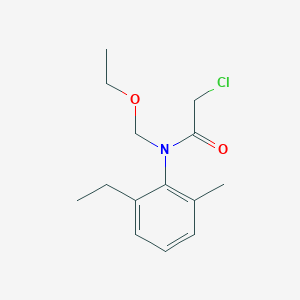
![(4-Allyl-5-phenyl-4H-[1,2,4]triazol-3-ylsulfanyl)-acetic acid](/img/structure/B104952.png)
